molecular formula C12H20Br2O B14678935 1,1'-Oxybis(2-bromocyclohexane) CAS No. 31845-25-7

1,1'-Oxybis(2-bromocyclohexane)

Cat. No.: B14678935
CAS No.: 31845-25-7
M. Wt: 340.09 g/mol
InChI Key: NEHLAFGHVTVVJI-UHFFFAOYSA-N
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Description

1,1’-Oxybis(2-bromocyclohexane) is an organic compound characterized by the presence of two bromocyclohexane rings connected through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Oxybis(2-bromocyclohexane) can be synthesized through the bromination of cyclohexene followed by the formation of the ether linkage. The bromination process typically involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of 1,1’-Oxybis(2-bromocyclohexane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The brominated intermediate is then subjected to etherification to form the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(2-bromocyclohexane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Oxybis(2-bromocyclohexane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(2-bromocyclohexane) involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Oxybis(2-bromocyclohexane) is unique due to its ether linkage connecting two bromocyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two bromine atoms also allows for diverse chemical transformations and applications in various fields of research .

Properties

CAS No.

31845-25-7

Molecular Formula

C12H20Br2O

Molecular Weight

340.09 g/mol

IUPAC Name

1-bromo-2-(2-bromocyclohexyl)oxycyclohexane

InChI

InChI=1S/C12H20Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12H,1-8H2

InChI Key

NEHLAFGHVTVVJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC2CCCCC2Br)Br

Origin of Product

United States

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